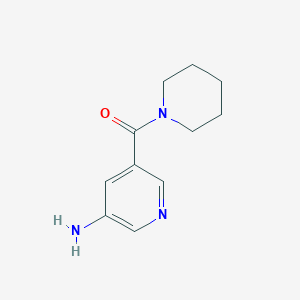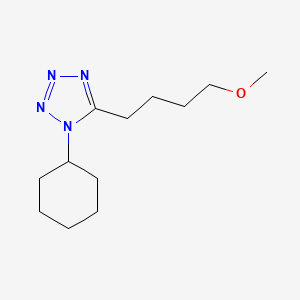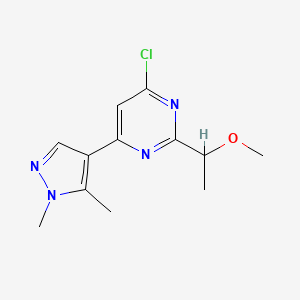
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the pyrimidine intermediate with a suitable hydrazine derivative, such as 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde, under reflux conditions.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding reduced pyrimidine derivatives.
Substitution: The chloro group at the 4-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products
科学的研究の応用
Chemistry
In chemistry, 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Chloro-6-(1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the 1,5-dimethyl substitution on the pyrazole ring.
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidine: Lacks the 2-(1-methoxyethyl) substitution on the pyrimidine ring.
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the pyrazole ring entirely.
Uniqueness
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the 1,5-dimethyl-1H-pyrazol-4-yl and 2-(1-methoxyethyl) substitutions
特性
分子式 |
C12H15ClN4O |
|---|---|
分子量 |
266.73 g/mol |
IUPAC名 |
4-chloro-6-(1,5-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-7-9(6-14-17(7)3)10-5-11(13)16-12(15-10)8(2)18-4/h5-6,8H,1-4H3 |
InChIキー |
XKGVRRVZAMTANC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)C(C)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


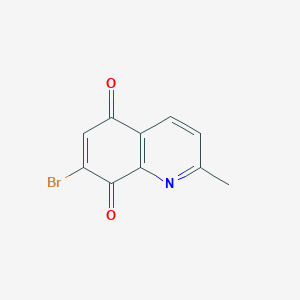

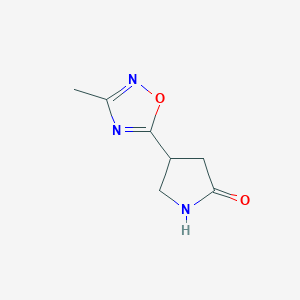
![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)
![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)
